1-Iodo-4-tert-pentyl-benzene
CAS No.:
Cat. No.: VC2463064
Molecular Formula: C11H15I
Molecular Weight: 274.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15I |
|---|---|
| Molecular Weight | 274.14 g/mol |
| IUPAC Name | 1-iodo-4-(2-methylbutan-2-yl)benzene |
| Standard InChI | InChI=1S/C11H15I/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3 |
| Standard InChI Key | MUOQEVVQYOEKOB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)I |
Introduction
Chemical Identity and Structure
1-Iodo-4-tert-pentyl-benzene is an aromatic compound featuring a benzene ring with an iodine atom at position 1 and a tert-pentyl group at position 4. The molecular structure consists of a benzene ring substituted with an iodine atom and a tertiary pentyl group in a para arrangement.
Basic Identification Data
| Property | Value |
|---|---|
| IUPAC Name | 1-iodo-4-(2-methylbutan-2-yl)benzene |
| CAS Registry Number | 860556-27-0 |
| Molecular Formula | C₁₁H₁₅I |
| Molecular Weight | 274.14 g/mol |
| Exact Mass | 274.02185 Da |
| InChI | InChI=1S/C11H15I/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3 |
| InChI Key | MUOQEVVQYOEKOB-UHFFFAOYSA-N |
| SMILES Notation | CCC(C)(C)C1=CC=C(C=C1)I |
Table 1: Chemical identification parameters for 1-Iodo-4-tert-pentyl-benzene
Structural Features
The compound has several notable structural features:
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Para-substituted benzene with iodine and tert-pentyl groups
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Tertiary carbon center in the tert-pentyl group
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Relatively lipophilic character with a calculated LogP of 3.97880
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The iodine atom serves as an excellent leaving group, making it valuable for various coupling reactions
Common Synonyms
The compound is known by several synonyms in chemical literature:
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1-(1,1-Dimethylpropyl)-4-iodobenzene
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Benzene, 1-iodo-4-(1,1-dimethyl)propyl-
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1-iodo-4-(2-methylbutan-2-yl)benzene
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1-Iodo-4-(tert-pentyl)benzene
Physical and Chemical Properties
The physical and chemical properties of 1-Iodo-4-tert-pentyl-benzene affect its reactivity, handling characteristics, and applications in synthetic chemistry.
Physical State and Appearance
Limited data is available on the physical appearance of pure 1-Iodo-4-tert-pentyl-benzene, though structurally similar compounds like 1-tert-Butyl-4-iodobenzene are described as colorless to yellow liquids or solids at room temperature .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 274.14 g/mol |
| LogP | 3.97880 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 2 |
Table 2: Physicochemical properties of 1-Iodo-4-tert-pentyl-benzene
Chemical Reactivity
The compound's reactivity is primarily attributed to the iodine atom, which makes it suitable for:
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Palladium-catalyzed cross-coupling reactions
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Heck reactions
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Metal-halogen exchange reactions
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Formation of Grignard reagents
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Substitution reactions
The tert-pentyl group provides steric hindrance and electrodonating properties that influence the reactivity of the compound in various chemical transformations .
Synthetic Applications
1-Iodo-4-tert-pentyl-benzene has significant utility in organic synthesis, particularly in pharmaceutical manufacturing processes.
Role in Amorolfine Synthesis
The compound serves as a key starting material in the synthesis of amorolfine hydrochloride, an antifungal medication. The synthetic pathway involves:
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Heck reaction with 2-methylallyl alcohol to form 3-tert-pentylphenyl-2-methyl propanal
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Reductive amination with cis-2,6-dimethylmorpholine to obtain amorolfine
Heck Reaction Conditions
The Heck reaction between 1-Iodo-4-tert-pentyl-benzene and 2-methylallyl alcohol typically employs the following conditions:
| Parameter | Value/Range |
|---|---|
| Solvent | N-methylpyrrolidone (NMP) |
| Catalyst | Palladium-based catalyst |
| Base | Various alkali compounds |
| Temperature | 80-160°C (preferably 90-130°C) |
| Reaction Time | 1-24 hours |
| Atmosphere | Inert gas (nitrogen or argon) |
| Molar Ratio (Compound:Alcohol:Catalyst:Base) | 1.0:(1.0-5.0):(0.003-0.2):(1.0-3.0) |
Table 3: Typical Heck reaction conditions for 1-Iodo-4-tert-pentyl-benzene
Reaction Mechanism
The reaction follows a typical Heck mechanism involving:
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Oxidative addition of palladium to the carbon-iodine bond
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Coordination and insertion of the alkene (2-methylallyl alcohol)
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β-hydride elimination
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Reductive elimination to regenerate the catalyst
This reaction is highly selective and produces 3-tert-pentylphenyl-2-methyl propanal in good yields under optimized conditions .
Role in Pharmaceutical Industry
Importance in Antifungal Drug Synthesis
1-Iodo-4-tert-pentyl-benzene is primarily valued for its role in the synthesis of amorolfine, a morpholine antifungal drug developed by Roche and marketed under the trade name Loceryl .
Amorolfine: The End Product
Amorolfine hydrochloride (CAS: 78613-38-4) is the pharmaceutical product derived from synthetic pathways utilizing 1-Iodo-4-tert-pentyl-benzene. Its full chemical name is cis-4-[3-[4-(1,1-dimethyl-propyl)phenyl]-2-mercaptopropyl]-2,6-diamidino-morpholine hydrochloride .
The drug functions by:
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Inhibiting Δ14-sterol reductase and cholestenol Δ-isomerase
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Depleting ergosterol in fungal cell membranes
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Causing accumulation of ignosterol in fungal cytoplasmic membranes
Patent Activity
Multiple international patents describe improved synthetic methods for amorolfine hydrochloride utilizing 1-Iodo-4-tert-pentyl-benzene, highlighting the compound's industrial significance:
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WO2007113218A1: Describes an improved synthesis method using 4-iodo-tert-amylbenzene (another name for 1-Iodo-4-tert-pentyl-benzene)
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WO2013097629A1: Details a preparation method focusing on environmental considerations and industrial scalability
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CN102887872A: Outlines a method for preparing amorolfine hydrochloride with high yield and purity
| Supplier | Catalog/Product Number | Package Size | Price (USD) | Purity |
|---|---|---|---|---|
| TRC | D478035 | 50 mg | $395 | Not specified |
| TRC | D478035 | 250 mg | $1,705 | Not specified |
| Various Chinese Suppliers | Multiple | Multiple | Variable | Variable |
Table 4: Commercial availability information for 1-Iodo-4-tert-pentyl-benzene
Related Compounds
Structural Analogs
Several structurally related compounds share similar reactive properties but differ in physical characteristics:
1-Iodo-4-pentylbenzene (CAS: 85017-60-3)
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅I |
| Molecular Weight | 274.145 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 88°C (1 mm Hg) |
| Density | 1.38 g/cm³ |
| Purity | ≥97.5% (commercial) |
Table 5: Properties of 1-Iodo-4-pentylbenzene, a linear isomer
1-tert-Butyl-4-iodobenzene (CAS: 35779-04-5)
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃I |
| Molecular Weight | 260.12 g/mol |
| Physical State | Liquid |
| Appearance | White or colorless to yellow powder to lump to clear liquid |
| Boiling Point | 118°C (9 mm Hg) |
| Specific Gravity | 1.45 (20/20) |
| Refractive Index | 1.57 |
| Commercial Purity | >95.0% (GC) |
| Storage Conditions | Room temperature (recommended in cool, dark place, <15°C) |
| Hazard | Causes serious eye irritation |
Table 6: Properties of 1-tert-Butyl-4-iodobenzene, a related compound
Comparison of Reactivity
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Steric hindrance around the reaction center
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Electronic properties of the aromatic ring
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Solubility profiles
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Physical states at ambient conditions
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Melting and boiling points
These differences can be exploited in various synthetic applications depending on the specific requirements of the target molecules .
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